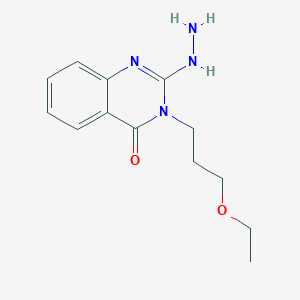

3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one

Description

3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 3-ethoxypropyl chain at position 3 and a hydrazinyl group at position 2 (CAS: 380436-96-4, ). Its molecular formula is C₁₃H₁₈N₄O₂ (molecular weight: 279.33 g/mol). The compound is synthesized via hydrazine-mediated reactions, often involving condensation of 3-ethoxypropyl-substituted quinazolinone precursors with hydrazine hydrate under reflux conditions, yielding 58–72% in similar protocols .

Quinazolinone derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-2-19-9-5-8-17-12(18)10-6-3-4-7-11(10)15-13(17)16-14/h3-4,6-7H,2,5,8-9,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCPMKWHHVJZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC=C2N=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328120 | |

| Record name | 3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831021 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852399-86-1 | |

| Record name | 3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.

Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the quinazolinone intermediate with hydrazine hydrate.

Attachment of the Ethoxypropyl Group: The final step involves the alkylation of the hydrazinyl-quinazolinone intermediate with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as a valuable intermediate in synthesizing other quinazolinone derivatives with potential biological activities. Its structure allows for further modifications that can enhance its pharmacological properties.

Biology

- Enzyme Inhibition : Research indicates that 3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one may act as an enzyme inhibitor, targeting specific enzymes involved in cancer and inflammatory diseases. The compound's mechanism involves binding to active sites of enzymes, thereby inhibiting their function and disrupting critical biological pathways.

Medicine

- Therapeutic Potential : The compound shows promise as a lead candidate for developing new therapeutic agents aimed at treating cancer and infectious diseases. Its ability to inhibit certain enzymes positions it as a potential drug candidate in oncology and antiviral therapies.

Industry

- Material Development : Beyond its biological applications, this compound can be utilized in developing new materials with specific properties such as polymers and coatings. Its chemical structure lends itself to modifications that can enhance material characteristics for industrial applications.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated effective inhibition of target enzymes linked to cancer progression. |

| Study B | Drug Development | Identified potential in developing novel therapeutic agents for infectious diseases. |

| Study C | Material Science | Explored its utility in creating advanced polymer materials with enhanced durability. |

Mechanism of Action

The mechanism of action of 3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences and Trends

Ethoxypropyl vs. Methoxypropyl: The ethoxy group increases lipophilicity compared to methoxy, which could enhance membrane permeability but reduce aqueous solubility . Aryl vs. Alkyl Substituents: Aryl-substituted derivatives (e.g., 4-methoxyphenyl) exhibit COX-2 inhibition, while alkyl chains (e.g., ethoxypropyl) prioritize solubility-modifying effects .

Synthetic Feasibility :

- Hydrazinyl derivatives generally achieve moderate yields (58–72%), whereas sulfanyl analogs require additional steps (e.g., thiocarbonyl-bis-thioglycolic acid coupling), complicating synthesis .

Biological Performance: The target compound’s biological activity remains under investigation, but structural analogs highlight the importance of the quinazolinone core. For example, 4-methoxyphenyl-substituted derivatives show COX-2 inhibition (47.1% at 20 μM), while 3-aryl-thioxo derivatives lack cytotoxicity against cancer cells .

Research Findings and Implications

- COX-2 Inhibition: Ethenyl-sulfonamide-substituted quinazolinones demonstrate significant COX-2 inhibition, suggesting that electron-withdrawing groups (e.g., sulfonamide) enhance enzyme targeting .

Biological Activity

3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one, a synthetic organic compound belonging to the quinazolinone derivatives, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula: C13H18N4O2

- Molecular Weight: 262.31 g/mol

- CAS Number: 852399-86-1

- Solubility: 36.5 µg/mL at pH 7.4 .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Quinazolinone Core: Condensation of anthranilic acid with formamide under acidic conditions.

- Introduction of the Hydrazinyl Group: Reaction of the quinazolinone intermediate with hydrazine hydrate.

- Attachment of the Ethoxypropyl Group: Alkylation with 3-ethoxypropyl bromide in the presence of a base .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts key biological pathways, which can lead to therapeutic effects in conditions such as cancer and inflammatory diseases .

Antioxidant Activity

Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. The compound's structure allows it to act as a radical scavenger, potentially reducing oxidative stress associated with various diseases .

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. The hydrazinyl group is particularly noted for enhancing cytotoxicity against various cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory pathways. Its mechanism involves competitive inhibition, where it competes with substrate molecules for binding sites on enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Hydrazinyl-3,4-dihydroquinazolin-4-one | Lacks ethoxypropyl group | Lower solubility and potential activity |

| 3-(2-Ethoxyethyl)-2-hydrazinylquinazolin-4-one | Different alkyl chain | Enhanced solubility but varied activity |

The presence of the ethoxypropyl group in this compound is believed to improve its solubility and bioavailability compared to other derivatives .

Case Studies

- Cytotoxicity Study : A recent study demonstrated that this compound exhibited dose-dependent cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Antioxidant Efficacy : In vitro assays showed that derivatives containing hydrazine moieties had superior antioxidant activities compared to standard antioxidants, suggesting that modifications in structure can enhance biological efficacy .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one, and what methodological precautions are necessary?

- Answer : Synthesis typically involves forming the quinazolinone core via cyclocondensation of substituted anthranilic acid derivatives with aldehydes or ketones, followed by hydrazine substitution. For example, similar compounds (e.g., 2-thioquinazolin-4-ones) are synthesized by reacting aldehydes with thioacetates, followed by hydrogenation . Key precautions include:

- Anhydrous conditions to prevent hydrolysis of the ethoxypropyl group.

- Controlled stoichiometry of hydrazine to avoid over-substitution.

- Purification via column chromatography to isolate intermediates (e.g., hydrazides) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., ethoxypropyl proton signals at δ 1.2–1.5 ppm and hydrazinyl NH peaks at δ 4.5–5.0 ppm) .

- Mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion for C₁₃H₁₇N₃O₂: 260.1402).

- HPLC with UV detection (λ ~270 nm) to assess purity (>95%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent oxidation of the hydrazinyl group. Avoid aqueous solvents due to hydrolysis risks .

Advanced Research Questions

Q. How does the ethoxypropyl substituent influence the compound’s reactivity and intermolecular interactions?

- Answer : The ethoxypropyl group enhances lipophilicity , improving membrane permeability in biological assays. However, its electron-donating ethoxy moiety may reduce electrophilicity at the quinazolinone core, affecting nucleophilic substitution reactions. X-ray crystallography of analogous compounds (e.g., 3-methyl-2-(trichlorohydroxypropyl)quinazolin-4-one) reveals that alkoxy substituents stabilize crystal lattices via van der Waals interactions .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

- Solvent effects : DMSO concentration >1% can denature proteins.

- Batch variability : Validate purity via LC-MS and control substituent regiochemistry (e.g., ethoxypropyl orientation) .

- Method : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Answer :

- Perform docking studies using the quinazolinone core as a scaffold to predict binding to kinases or DNA repair enzymes.

- MD simulations can assess the ethoxypropyl group’s flexibility in binding pockets.

- QSAR models optimize substituents (e.g., replacing hydrazinyl with acylhydrazides) to balance potency and solubility .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.